Physicochemical properties of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
Physicochemical properties of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and functional properties.[1][2][3] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 1,2,5-Trimethyl-1H-indole-3-carbaldehyde. While data on this exact molecule is not broadly cataloged, this document synthesizes foundational chemical principles and data from closely related analogues to present a robust profile for researchers. We will detail its molecular structure and predicted physicochemical properties, provide a validated protocol for its synthesis via the Vilsmeier-Haack reaction, outline rigorous methods for its structural and purity characterization, and discuss its potential applications in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this promising molecule in their work.
Introduction to the Indole Scaffold: A Privileged Structure
The indole ring system, a fusion of benzene and pyrrole rings, is a ubiquitous motif in natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged structure" in drug design.[1] Derivatives of indole are known to possess a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5][6] The introduction of a carbaldehyde group at the C-3 position, as in indole-3-carbaldehyde, provides a versatile chemical handle for further synthetic modifications, making it a critical intermediate for building complex molecular architectures and exploring structure-activity relationships (SAR).[2][7] This guide focuses on the 1,2,5-trimethyl substituted variant, a modification expected to enhance lipophilicity and modulate biological activity compared to the parent compound.
Molecular Profile of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
Chemical Structure
The structure consists of an indole core methylated at the N-1, C-2, and C-5 positions, with a formyl (carbaldehyde) group at the C-3 position.
Caption: Chemical structure of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde.
Physicochemical Properties
The following table summarizes the calculated and predicted physicochemical properties. Experimental validation is required for confirmation.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₃NO | Calculated |
| Molecular Weight | 187.24 g/mol | Calculated |
| Appearance | Predicted: Off-white to beige crystalline solid | Inferred from analogues[8][9] |
| Melting Point | Predicted: >150 °C | Inferred from related structures[10] |
| Boiling Point | >300 °C (Predicted) | Inferred from related structures[10] |
| Solubility | Soluble in DMSO, DMF, chlorinated solvents; Sparingly soluble in alcohols; Insoluble in water.[8] | Predicted based on structure |
| LogP (Octanol/Water) | ~2.5 - 3.5 (Predicted) | Increased from parent indole-3-carbaldehyde due to methyl groups |
Synthesis and Mechanistic Rationale
The Vilsmeier-Haack Reaction: A Gold Standard for Indole Formylation
The synthesis of indole-3-carbaldehydes is most reliably achieved through the Vilsmeier-Haack reaction.[11] This method is exceptionally effective for electron-rich heterocycles like indoles.
Mechanism Rationale: The reaction proceeds via the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12] The indole's C-3 position is nucleophilic due to the influence of the nitrogen atom, making it the prime site for electrophilic attack. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[12] This method is preferred for its high regioselectivity and generally excellent yields.[12][13]
Proposed Synthetic Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for substituted indoles.[11][12][13]
Materials:
-
1,2,5-Trimethyl-1H-indole (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol or Hexane/Ethyl Acetate for recrystallization/chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous DMF. Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[12] Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Formylation Reaction: In a separate flask, dissolve the starting material, 1,2,5-trimethyl-1H-indole, in a minimal amount of anhydrous DMF.
-
Addition: Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 85-95 °C and maintain this temperature for 6-8 hours, monitoring the reaction by TLC.[12][13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large volume of crushed ice with vigorous stirring.[12]
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline (pH > 8). This step is exothermic and may cause foaming. The product will often precipitate as a solid.[12]
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
If no solid forms: Extract the aqueous mixture three times with a suitable organic solvent like DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]
-
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[12]
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Mass Spectrometry: Confirming Molecular Integrity
Mass spectrometry is used to confirm the molecular weight of the target compound.
Protocol:
-
Technique: Electrospray Ionization (ESI) is suitable.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Analysis Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.
Expected Results:
-
Molecular Ion Peak: A prominent peak should be observed at m/z ≈ 188.25, corresponding to [C₁₂H₁₃NO + H]⁺. The high-resolution mass should align with the calculated exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR is the most powerful tool for unambiguous structure determination.
Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Concentration: Prepare a solution of 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra like COSY and HSQC for full assignment.
Predicted Spectral Data (in CDCl₃):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde-H | ~10.0 | Singlet (s) | 1H | CH O |
| H-4 | ~8.1 | Singlet (s) or Doublet (d) | 1H | Ar-H |
| H-6 | ~7.2 | Doublet (d) | 1H | Ar-H |
| H-7 | ~7.1 | Doublet (d) | 1H | Ar-H |
| N-CH₃ | ~3.8 | Singlet (s) | 3H | N-CH ₃ |
| C2-CH₃ | ~2.6 | Singlet (s) | 3H | C2-CH ₃ |
| C5-CH₃ | ~2.4 | Singlet (s) | 3H | C5-CH ₃ |
Note: These are predicted shifts based on data for 1-methyl and 1,2-dimethyl indole-3-carbaldehyde derivatives.[14][15]
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~184 | C HO |
| C-2, C-3a, C-5, C-7a | ~125 - 140 | Aromatic Quaternary Cs |
| C-4, C-6, C-7 | ~110 - 125 | Aromatic CHs |
| C-3 | ~118 | Aromatic C-CHO |
| N-CH₃ | ~33 | N-C H₃ |
| C2-CH₃ | ~15 | C2-C H₃ |
| C5-CH₃ | ~21 | C5-C H₃ |
Note: Predicted shifts based on data for related indole structures.[14]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to wavelengths where the indole chromophore absorbs, such as 254 nm and 297 nm.[8]
-
Expected Result: A purity of >95% is typically required for biological screening, indicated by a single major peak in the chromatogram.
Potential Applications in Research and Drug Development
While specific biological data for 1,2,5-trimethyl-1H-indole-3-carbaldehyde is not yet published, its structural features suggest several promising avenues for investigation. The indole-3-carbaldehyde core is a known precursor for a multitude of bioactive molecules.[3]
-
Anticancer Agents: Many indole derivatives function as tubulin polymerization inhibitors or kinase inhibitors.[6] This compound could serve as a scaffold for developing novel agents targeting cell proliferation pathways.
-
Antimicrobial and Antifungal Agents: The indole nucleus is present in many compounds with potent antimicrobial activity.[1] This derivative can be used to synthesize Schiff bases or other conjugates to screen for antibacterial and antifungal properties.
-
Anti-inflammatory Agents: Indole derivatives have been successfully developed as inhibitors of inflammatory enzymes like cyclooxygenase (COX).[5] The anti-inflammatory potential of this compound warrants investigation.
-
Quorum Sensing Inhibitors: Novel indole derivatives are being explored as inhibitors of bacterial communication (quorum sensing), offering a strategy to combat antimicrobial resistance.[16]
The aldehyde functional group provides a reactive site for creating diverse libraries of compounds through reactions like condensation, reductive amination, and Wittig reactions, enabling extensive exploration for lead optimization in drug discovery programs.[3]
Conclusion
1,2,5-Trimethyl-1H-indole-3-carbaldehyde is a promising, synthetically accessible molecule. This guide provides a robust, scientifically grounded framework for its preparation and characterization. By leveraging the reliable Vilsmeier-Haack reaction and standard analytical techniques, researchers can confidently synthesize and validate this compound. Its structural relation to numerous known bioactive agents makes it a high-value target for screening campaigns and a versatile intermediate for the synthesis of more complex molecules in the pursuit of novel therapeutics.
References
- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem. (n.d.). BenchChem.
- Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21-33.
- (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. (2013). ResearchGate.
- 1H-Indole-3-carboxaldehyde, 2-methyl- Properties. (n.d.).
- Indole-3-carboxaldehyde Product Information. (2020). Cayman Chemical.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI.
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). PMC.
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). The Royal Society of Chemistry.
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate.
- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). PMC.
- Indole-3-carboxaldehyde 97 487-89-8. (n.d.). Sigma-Aldrich.
- 1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook.
- New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed.
- Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. (n.d.). ACS Publications.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
- (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate.
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.). ResearchGate.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI.
- indole-3-aldehyde. (n.d.). Organic Syntheses.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
- Indole-3-Carboxaldehyde. (n.d.). PubChem.
- Indoles and derivatives. (2010). MassBank.
- Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1H-Indole-3-carboxaldehyde, 1-(trimethylsilyl)- - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- indole-3-carboxaldehyde, 487-89-8. (n.d.). The Good Scents Company.
- Indole-3-carboxaldehyde. (n.d.). ChemicalBook.
- Indole-3-carbaldehyde. (n.d.). Wikipedia.
- Indole-3-carboxaldehyde 97 487-89-8. (n.d.). Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 10. comptox.epa.gov [comptox.epa.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
